![molecular formula C16H13N3O4S B2656220 3-(1-(2-Phenylthiazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 1903549-20-1](/img/structure/B2656220.png)
3-(1-(2-Phenylthiazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
The compound “3-(1-(2-Phenylthiazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione” is a heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of “3-(1-(2-Phenylthiazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione” is complex and contains several functional groups . The presence of -CH of the azetidine ring has been validated in synthesized derivatives .Chemical Reactions Analysis
The chemical reactions involving “3-(1-(2-Phenylthiazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione” are complex and involve several steps . For instance, the use of a mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring can lead to the preparation of 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(1-(2-Phenylthiazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione” are determined by its molecular structure . For instance, the presence of C-Br is indicated by a stretching absorption band around 535.73 cm −1 .Scientific Research Applications
Antibacterial Activity
Thiazoles, including derivatives like our compound, have demonstrated antibacterial properties. Researchers have synthesized various 2,4-disubstituted thiazole derivatives and evaluated their effectiveness against bacterial strains. These compounds could potentially serve as novel antibacterial agents .
Antifungal Activity
The antifungal screening of synthesized thiazole conjugates has been evaluated against fungal strains such as T. harzianum and A. niger. Comparisons with standard antifungal drugs provide insights into their efficacy .
Future Directions
The future directions for the research on “3-(1-(2-Phenylthiazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione” could involve further exploration of its biological activities and potential applications in medicinal chemistry . The design and structure-activity relationship of bioactive molecules could also be a focus of future research .
properties
IUPAC Name |
3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c20-13-8-23-16(22)19(13)11-6-18(7-11)15(21)12-9-24-14(17-12)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAOBVMHYLJXCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC(=N2)C3=CC=CC=C3)N4C(=O)COC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-Phenylthiazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione |
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